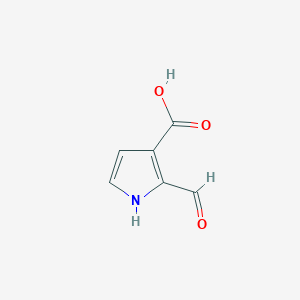

2-formyl-1H-pyrrole-3-carboxylic acid

カタログ番号 B1281064

CAS番号:

51361-92-3

分子量: 139.11 g/mol

InChIキー: PLICKHNDGZZUCO-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

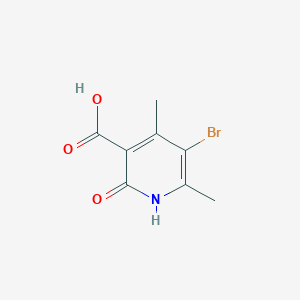

“2-formyl-1H-pyrrole-3-carboxylic acid” is an organic compound that is a derivative of pyrrole . It is an important organic intermediate used to synthesize substituted pyrrole products . It is also known as 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid .

Synthesis Analysis

The synthesis of pyrrole derivatives often involves the Paal-Knorr pyrrole condensation, which is a reaction between amines and 2,5-dimethoxytetrahydrofuran in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Molecular Structure Analysis

The molecular formula of “2-formyl-1H-pyrrole-3-carboxylic acid” is C6H5NO3 . The structure includes a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom .Chemical Reactions Analysis

Pyrrole derivatives can undergo a variety of chemical reactions. For example, they can participate in Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines to provide N-substituted pyrroles . They can also undergo N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride to give substituted pyrroles .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Its molecular weight is 139.11 . More specific physical and chemical properties are not available in the search results.科学的研究の応用

Synthesis and Transformations

- Pyrrole derivatives, including 2-formyl-1H-pyrrole-3-carboxylic acid, are used as synthons for polysubstituted dihydropyridines and other compounds, highlighting their utility in complex organic synthesis (Štětinová et al., 2005).

Novel Syntheses Techniques

- New procedures for synthesizing carboxylic acids and pyrazinone derivatives based on 2-formyl-1H-pyrrole-3-carboxylic acid demonstrate its role in innovative synthetic pathways (Mokrov et al., 2009).

Electrophilic Substitution Reactions

- The compound is involved in electrophilic substitution reactions, forming 3-substituted products, useful in general synthesis of 3-acylpyrroles (Hrnčariková & Végh, 2003).

Precursors for Hydrazide-Hydrazones

- It serves as a precursor for hydrazide-hydrazone synthesis, with applications in various fields, including pharmaceuticals (Singh et al., 2013).

Ring Contraction Synthesis

- The compound is involved in the synthesis of pyrrole formiate derivatives through ring contraction, showcasing its role in novel organic transformations (Fan et al., 2018).

Functionalization in Ligand Preparation

- It is used in the functionalization of salen-type ligands, indicating its utility in complex ligand synthesis (Andrade et al., 2005).

Analysis of Intermolecular Bonds

- Studies on dimers of pyrrole-2-carboxylic acid provide insights into intermolecular hydrogen bonding, demonstrating the compound's relevance in theoretical chemistry (Góra et al., 2005).

Catalysis in Organic Reactions

- Pyrrole-2-carboxylic acid is an effective ligand in Cu-catalyzed monoarylation of anilines, underscoring its role in catalysis (Altman et al., 2008).

Conductive Copolymer Films

- The compound is studied for its effect in the preparation of conductive copolymer films, indicating its potential in material science applications (Hoshina & Kobayashi, 2012).

Spectroscopic and Quantum Chemical Studies

- Detailed spectroscopic and quantum chemical studies of derivatives provide insights into their molecular structure and properties, useful in various scientific applications (Singh et al., 2013).

Decarboxylation Studies

- The compound's decarboxylation process is studied, providing insights into reaction mechanisms important in organic chemistry (Mundle & Kluger, 2009).

Isolation from Natural Sources

- It has been isolated from natural sources like Leccinum extremiorientale, showcasing its presence in nature and potential applications in natural product chemistry (Yang et al., 2015).

Tandem Synthesis Approaches

- A tandem approach for synthesizing derivatives demonstrates its versatility in synthetic chemistry (Mehrparvar et al., 2014).

Reactivity of Thionoester Pyrroles

- Its role in the reactivity of 2-thionoester pyrroles, leading to 2-formyl pyrroles, is significant for synthetic routes in organic chemistry (Kim et al., 2019).

Safety And Hazards

特性

IUPAC Name |

2-formyl-1H-pyrrole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3/c8-3-5-4(6(9)10)1-2-7-5/h1-3,7H,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLICKHNDGZZUCO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1C(=O)O)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-formyl-1H-pyrrole-3-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

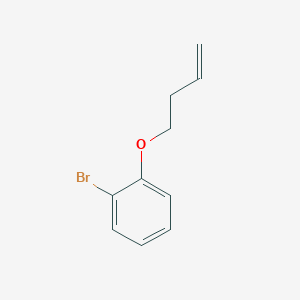

1-Bromo-2-(but-3-enyloxy)benzene

87280-00-0

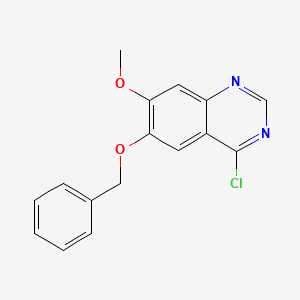

6-(Benzyloxy)-4-chloro-7-methoxyquinazoline

286371-65-1

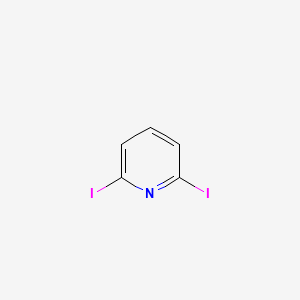

2,6-Diiodopyridine

53710-17-1

![6-Bromothieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B1280996.png)

![[1,1'-Biphenyl]-3-amine hydrochloride](/img/structure/B1281000.png)

![6-Bromo-4-chlorothieno[2,3-d]pyrimidine](/img/structure/B1281017.png)

![7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B1281019.png)